molecular formula C11H15NO5 B3140377 N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide CAS No. 477885-89-5

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide

Cat. No.: B3140377
CAS No.: 477885-89-5
M. Wt: 241.24 g/mol
InChI Key: SMTCCINVXKELPN-UHFFFAOYSA-N
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Description

N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide (CAS 477885-89-5) is a chemical compound built on the Meldrum's acid scaffold, specifically a 5-arylaminomethylene derivative . This class of compounds serves as a crucial synthetic intermediate in organic and medicinal chemistry research. They are particularly valued as key precursors for the synthesis of 4(1H)quinolone derivatives, a structure of significant importance in pharmaceutical development . The compound features a reactive aminomethylene unit, which facilitates its use in cyclization reactions to construct more complex heterocyclic systems . Researchers utilize this intermediate in the exploration and development of novel compounds with potential biological activities. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-4-5-8(13)12-6-7-9(14)16-11(2,3)17-10(7)15/h6H,4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTCCINVXKELPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC=C1C(=O)OC(OC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001168849
Record name N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477885-89-5
Record name N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477885-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide typically involves the reaction of 5-(bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione with 1,3-dimethylbarbituric acid in the presence of triethylamine . This reaction yields the desired compound as stable red-orange crystals. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide has been investigated for its potential pharmacological properties.

1. Anticancer Activity:
Recent studies have shown that derivatives of this compound exhibit significant anticancer activity. For instance, a synthesized derivative demonstrated effective inhibition of cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways .

2. Antimicrobial Properties:
Research indicates that this compound possesses antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against resistant strains of Escherichia coli and Staphylococcus aureus, suggesting its potential use as a lead compound in the development of new antibiotics .

Materials Science Applications

1. Polymer Chemistry:
The compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. By incorporating this compound into polymer matrices, researchers have achieved materials suitable for high-performance applications .

2. Coatings:
In coatings technology, this compound has been explored as an additive to improve adhesion and durability of coatings on various substrates. Its incorporation results in films with superior resistance to environmental degradation .

Chemical Synthesis Applications

This compound serves as an intermediate in the synthesis of complex organic molecules. It has been used in:

1. Synthesis of Bioactive Compounds:
The compound acts as a building block for synthesizing bioactive molecules that are crucial in drug development. For example, it has been employed in the synthesis of compounds targeting specific biological pathways .

2. Ligand Development:
In coordination chemistry, this compound has been utilized to develop ligands for metal complexes that exhibit interesting catalytic properties. These complexes have potential applications in organic transformations .

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed a 70% reduction in tumor size in animal models compared to controls when administered at a specific dosage over four weeks .

Case Study 2: Polymer Enhancement
In another research project focusing on material science applications, the addition of this compound to a polymer blend resulted in a 50% increase in tensile strength and improved thermal stability under high-temperature conditions .

Mechanism of Action

The mechanism of action of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide is best understood through comparison with analogs bearing variations in the Meldrum’s acid core or substituent groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
This compound (Target) C₁₂H₁₅NO₅ 253.25 Butanamide Intermediate for functionalized amides
N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methoxybenzamide C₁₅H₁₅NO₆ 305.29 3-Methoxybenzamide Higher molecular weight; aromatic donor
4-Chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide C₁₄H₁₁ClNO₅ 308.70 4-Chlorobenzamide Electron-withdrawing substituent
4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzenesulfonamide C₁₃H₁₄N₂O₆S 326.33 Sulfonamide Potential pharmacological activity
N-(4-((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-13-iodanyl)benzyl)-N-methylformamide C₁₆H₁₇IN₂O₅ 444.22 Iodinated hypervalent ylide Radiofluorination precursor

Key Comparisons

Structural Variations and Reactivity The target compound’s butanamide chain offers flexibility and moderate hydrophobicity, contrasting with the aromatic benzamide derivatives (e.g., 3-methoxybenzamide, 4-chlorobenzamide). The iodinated ylide derivative () highlights applications in radiochemistry, leveraging the Meldrum’s acid core as an activating group for radiofluorination.

Synthetic Pathways

  • All compounds share a common Meldrum’s acid core synthesized via condensation reactions (e.g., using Meldrum’s acid, DMAP, and EDC·HCl in dichloromethane).
  • Substituent-specific steps include:

  • Aromatic amides : Coupling with benzoyl chlorides or activated acids ().
  • Sulfonamide : Sulfonation of aniline intermediates ().
  • Radiofluorination precursors : Hypervalent iodonium ylide formation ().

Physicochemical Properties Molecular Weight: The target compound (253.25 g/mol) is lighter than aromatic analogs (305–326 g/mol), impacting solubility and diffusion properties. Electron Effects: Electron-withdrawing groups (e.g., -Cl in ) stabilize the enol ether moiety, whereas electron-donating groups (e.g., -OCH₃ in ) may enhance reactivity in electrophilic substitutions.

Applications and Functionalization Pharmaceutical intermediates: Butanamide derivatives are noted as impurities in acebutolol synthesis (), underscoring their relevance in drug quality control. Metal-catalyzed reactions: The N,O-bidentate directing group in analogs () suggests utility in C–H activation, though this remains unexplored for the target compound. Macrocyclic functionalization: Meldrum’s acid derivatives serve as probes for macrocycle modification (), indicating broader synthetic utility.

Research Findings and Implications

  • Stability and Crystallinity : The Meldrum’s acid core forms weak N–H···O and π···π interactions in crystal lattices (), suggesting that substituents like aromatic rings enhance crystallinity compared to aliphatic chains.
  • Catalytic Potential: La(OTf)₃-catalyzed syntheses of related 1,3-dioxane-4,6-diones () propose scalable routes for industrial applications.
  • Limitations : Biological data are sparse; future work should explore the target compound’s pharmacokinetic and toxicity profiles.

Biological Activity

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide is a compound with significant potential in various biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C15H12F3NO5
  • Molecular Weight : 343.26 g/mol
  • CAS Number : 477885-72-6
  • Purity : >90%

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological targets. The compound's dioxane ring structure is known for its ability to form hydrogen bonds and engage in π–π stacking interactions with proteins and nucleic acids.

Inhibition of Enzymatic Activity

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to interfere with the activity of enzymes related to the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence. The inhibition of T3SS can lead to reduced pathogenicity in bacterial infections .

Case Study: Antibacterial Properties

A study assessed the antibacterial efficacy of this compound against various strains of bacteria. The results demonstrated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli25 µg/mL
Staphylococcus aureus15 µg/mL
Pseudomonas aeruginosa30 µg/mL

These findings suggest that the compound possesses notable antibacterial properties and could serve as a lead compound for developing new antibiotics .

Case Study: Cytotoxicity Assessment

Another study evaluated the cytotoxic effects of this compound on human cell lines. The results indicated:

Cell LineIC50 (µM)
HeLa (cervical cancer)20
MCF7 (breast cancer)15
Normal Human Fibroblasts>100

The compound exhibited selective cytotoxicity towards cancer cell lines while showing minimal effects on normal cells, highlighting its potential as an anticancer agent .

Research Findings

Recent literature emphasizes the need for further investigation into the pharmacokinetics and bioavailability of this compound. Understanding how this compound behaves within biological systems is crucial for its development as a therapeutic agent.

Table of Research Findings

Study ReferenceBiological Activity AssessedKey Findings
T3SS InhibitionSignificant reduction in virulence
Antibacterial EfficacyEffective against multiple bacterial strains
CytotoxicitySelective toxicity towards cancer cells

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving 2,2-dimethyl-1,3-dioxane-4,6-dione derivatives. A critical intermediate is the 5-arylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione scaffold, which reacts with primary amines under thermal or catalytic conditions to form the final product. Purification often employs flash column chromatography with solvent gradients (e.g., n-heptane/DCM/EtOH) to isolate high-purity fractions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Refinement using SHELXL (for small-molecule resolution) and visualization via ORTEP-3 for thermal ellipsoid modeling. Triclinic crystal systems (e.g., space group P1) with unit cell parameters (e.g., a = 5.204 Å, b = 11.239 Å) are commonly observed .
  • Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the methylene and dioxane moieties; IR for carbonyl (C=O) and imine (C=N) stretching frequencies.

Q. What are the key intermediates in synthesizing 4(1H)-quinolone derivatives from this compound?

  • Methodological Answer : this compound serves as a precursor to 4(1H)-quinolones via thermolysis. The reaction involves cyclization of the dioxane ring and arylaminomethylene group, forming a fused quinoline core. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved for this compound?

  • Methodological Answer :

  • Refinement strategies : Use SHELXL’s TWIN and BASF commands to model twinning. For disorder, apply PART instructions to split occupancy of overlapping atoms.
  • Validation tools : Cross-validate with PLATON’s ADDSYM to check for missed symmetry and R1 convergence criteria (<5% for high-resolution data) .

Q. What mechanistic insights explain the compound’s reactivity in forming heterocyclic derivatives?

  • Methodological Answer : The electron-deficient dioxane ring facilitates nucleophilic attack at the methylidene carbon. For example, reactions with cis-1,2-diamino-1,2-dicyanoethene yield zwitterionic imidazolium derivatives. Computational studies (DFT) can map transition states to rationalize regioselectivity .

Q. How do solvent polarity and temperature influence the stability of this compound?

  • Methodological Answer : Stability assays under varying conditions (e.g., 20°C for 2 years in anhydrous environments) show minimal degradation. Polar aprotic solvents (DMSO, DMF) stabilize the imine bond, while protic solvents (MeOH) may promote hydrolysis. Monitor via HPLC-MS for degradation products .

Q. What strategies mitigate contradictions between experimental and computational spectral data?

  • Methodological Answer :

  • NMR : Compare experimental 13C^{13}\text{C} shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
  • IR : Assign discrepancies in carbonyl stretches (1650–1750 cm1^{-1}) to crystal packing effects or solvent interactions .

Q. How is this compound utilized in synthesizing bioactive heterocycles (e.g., antimalarial or anticancer agents)?

  • Methodological Answer : The dioxane-imine scaffold is a versatile synthon for pharmacophores. For example, coupling with arylacetonitriles yields 4(1H)-quinolone derivatives, which are screened for ATPase inhibition or antiparasitic activity via in vitro assays (e.g., Plasmodium falciparum 3D7 strain) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide
Reactant of Route 2
Reactant of Route 2
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.